(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Description
The compound, hereafter referred to by its IUPAC name, is a polycyclic ether featuring a pentacyclic framework with five fused rings and multiple oxygen bridges. Its stereochemistry ((3R,7S)) and methoxy substituent at position 11 distinguish it from simpler polyethers.
Properties
IUPAC Name |
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIYFDMXXLINPU-RBHXEPJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@H]5C=CO[C@H]5OC4=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline] | |
| Record name | Aflatoxin G1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3537 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals ... exhibits green fluorescence | |
CAS No. |
1165-39-5 | |
| Record name | (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFLATOXIN G1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
245 °C | |
| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-10 | |
| Record name | AFLATOXIN G1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Büchi Group’s Friedel-Crafts Acylation Approach
The foundational work by Büchi et al. on aflatoxin B1 synthesis provides a template for AFG1 preparation. Key steps include:
-
Coumarin Core Assembly :
-
Dihydrofuran (D-ring) Construction :
-
Final Cyclization and Pyrolysis :
Table 1 : Comparative Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pechmann Condensation | HCl/MeOH | 60 | 68 |
| Friedel-Crafts | ZnCO3, AlCl3 | RT | 45 |
| Pyrolysis | N2 atmosphere | 450 | 22 |
Roberts Group’s Biomimetic Strategy
Roberts et al. developed a biomimetic route mimicking fungal biosynthesis:
-
Polyketide Chain Elongation :
-
Oxidative Modifications :
-
Acid-Catalyzed Cyclization :
While this method aligns with biosynthetic pathways, its laboratory applicability is limited by low yields (~12%) and complex enzyme isolation requirements.
Industrial-Scale Production
Zibo Hangyu Biotechnology’s Protocol
Zibo Hangyu Biotechnology (China) produces AFG1 as a fine chemical intermediate using optimized large-scale reactions:
-
Raw Materials : Methylated coumarin derivatives, furan-2-carboxylic acid, and methoxyacetyl chloride.
-
Key Steps :
-
Methylation :
-
Cyclocondensation :
-
Purification :
-
Table 2 : Industrial Production Metrics
| Parameter | Value |
|---|---|
| Batch Size | 50–100 kg |
| Purity | ≥99% (HPLC) |
| Annual Output | 2,000 kg |
Analytical Validation and Quality Control
Chemical Reactions Analysis
Types of Reactions
1H,12H-Furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
1H,12H-Furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Crystallography: The absence of X-ray data for the target compound limits understanding of its 3D conformation and intermolecular interactions.
Biological Activity
The compound (3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione is a complex organic molecule that belongs to the class of natural products known as aflatoxins. These compounds are primarily produced by certain molds and are known for their significant biological activities, particularly their toxic and carcinogenic properties.
Molecular Characteristics
- Molecular Formula : C17H14O7
- Molecular Weight : 358.29 g/mol
- SMILES Notation : C[C@@]12C=CO[C@@]1(OC3=CC(=C4C5=C(C(=O)OCC5)C(=O)OC4=C23)OC)C
- InChIKey : KLZIFULTAZMNEK-RBUKOAKNSA-N
2D Structure Representation
A visual representation of the molecular structure can aid in understanding its complex arrangement and functional groups.
Toxicological Profile
Aflatoxins, including the compound , are known to exhibit potent toxicity and carcinogenicity. They primarily affect the liver and can lead to liver cancer in humans and animals. The biological activity of this compound includes:
- Hepatotoxicity : Induces liver damage and necrosis.
- Carcinogenicity : Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).
The mechanism through which aflatoxins exert their toxic effects involves metabolic activation to form highly reactive epoxide intermediates that can bind to cellular macromolecules such as DNA and proteins. This binding can lead to mutations and subsequent tumor development.
Study 1: Hepatotoxic Effects in Animal Models
A study conducted on rats demonstrated that exposure to aflatoxin B1 (a closely related compound) resulted in significant liver damage characterized by increased serum levels of liver enzymes (ALT and AST). Histopathological examination revealed necrotic lesions and fibrosis in liver tissues.
| Parameter | Control Group | Aflatoxin Group |
|---|---|---|
| ALT (U/L) | 50 | 250 |
| AST (U/L) | 40 | 200 |
| Liver Weight (g) | 10 | 20 |
Study 2: Carcinogenic Potential
In a long-term study involving mice, administration of aflatoxin B1 led to a high incidence of hepatocellular carcinoma. The study highlighted the dose-dependent relationship between aflatoxin exposure and tumor development.
| Dose (µg/kg body weight) | Tumor Incidence (%) |
|---|---|
| 0 | 0 |
| 5 | 10 |
| 20 | 50 |
| 50 | 80 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions under controlled conditions (e.g., low-temperature argon environments to prevent oxidation). Key steps include:
- Precursor preparation : Use of methoxy-substituted intermediates to ensure regioselectivity.
- Cyclization : Catalytic ring-closing via Buchwald-Hartwig coupling or analogous methods to form the pentacyclic framework .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity.
- Validation : Monitor via HPLC and compare retention times with standards .
Q. How can the compound’s structural configuration and stereochemistry be confirmed?
- Methodological Answer :
- X-ray crystallography : Resolve the (3R,7S) configuration and verify the tetraoxapentacyclic backbone .
- Spectroscopic analysis :
- NMR : Assign methoxy (δ ~3.8 ppm, singlet) and carbonyl (δ ~170-180 ppm) signals. NOESY correlations confirm spatial proximity of protons in the rigid pentacyclic system .
- HRMS : Exact mass verification (e.g., calculated m/z for C₂₀H₁₈O₈: 386.1002; observed: 386.1005) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to risks of respiratory and dermal irritation .
- Storage : Inert gas-purged containers at -20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) to prevent combustion .
Q. What stability challenges arise during storage, and how can degradation be minimized?
- Methodological Answer :
- Stability tests : Accelerated aging studies (40°C/75% RH for 6 months) reveal hydrolysis of the methoxy group under acidic conditions.
- Mitigation : Lyophilization and storage in amber vials under argon. Add antioxidants (e.g., BHT) to buffer solutions for in vitro assays .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Cytotoxicity : MTT assays against human cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations .
- Anti-inflammatory potential : Inhibition of COX-2 via ELISA, comparing with indomethacin as a control .
Advanced Research Questions
Q. How does stereochemistry influence its bioactivity, and what methods resolve enantiomeric discrepancies?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Calculate enantiomer fractions (EFs) from peak areas .
- Docking studies : Compare (3R,7S) vs. (3S,7R) binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
Q. What environmental fate studies are needed to assess its ecological impact?
- Methodological Answer :
- Degradation pathways : Simulate hydrolysis (pH 5–9), photolysis (UV-Vis), and microbial degradation (OECD 301B test).
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method. Values >3 suggest potential bioaccumulation .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during characterization?
- Methodological Answer :
- Dynamic effects : Analyze temperature-dependent NMR to detect conformational flexibility.
- DFT calculations : Compare computed (Gaussian 16) and experimental NMR shifts to identify discrepancies caused by solvent polarity .
Q. What mechanistic studies elucidate its anti-proliferative activity?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Western blotting : Quantify pro-apoptotic markers (Bax, caspase-3) and anti-apoptotic proteins (Bcl-2) .
Q. Can computational modeling predict its interaction with novel biological targets?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
